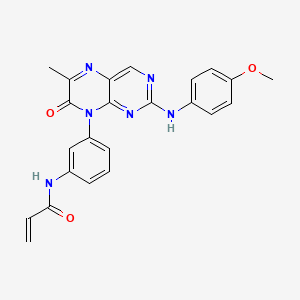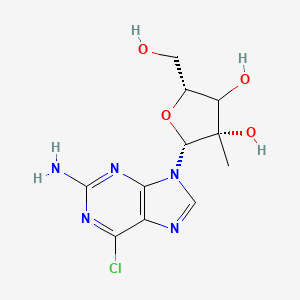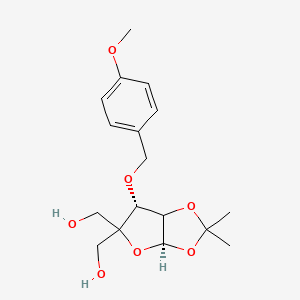
Ganoderenic Acid H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganoderenic Acid H is a lanostane-type triterpene compound isolated from the medicinal mushroom Ganoderma lucidum. This compound is known for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects . It is a secondary metabolite produced through the mevalonate pathway and has a complex structure with multiple hydroxyl groups and a carboxylic acid moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of Ganoderenic Acid H involves the expression of specific cytochrome P450 enzymes from Ganoderma lucidum in a heterologous host like Saccharomyces cerevisiae . This method allows for the efficient production of the compound by manipulating the genetic and environmental conditions to enhance yield.
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This process uses various growth media and nutrient substrates to optimize the production of triterpenoids . Genetic engineering techniques are also employed to increase the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderenic Acid H undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide are used to introduce additional hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride are employed to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Ganoderenic Acid H has a wide range of scientific research applications:
Wirkmechanismus
Ganoderenic Acid H exerts its effects by inhibiting key transcription factors such as AP-1 and NF-kappaB, which are involved in the regulation of inflammatory and immune responses . The compound also targets specific molecular pathways, including the mevalonate pathway, to modulate the production of other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
- Ganoderic Acid D
- Ganoderic Acid H
- Ganoderenic Acid A
- Ganoderenic Acid D
Comparison: Ganoderenic Acid H is unique due to its specific hydroxylation pattern and its potent inhibitory effects on transcription factors AP-1 and NF-kappaB . Compared to other similar compounds, it exhibits stronger anti-tumor and anti-inflammatory activities, making it a valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C30H40O7 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(E)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,21+,22+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
SXBOKJLQZQAVPU-JUMPEBTESA-N |
Isomerische SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O |
Kanonische SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


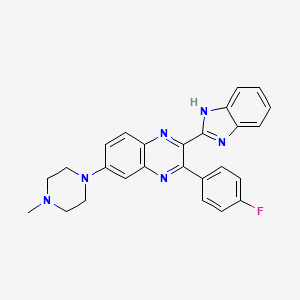
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
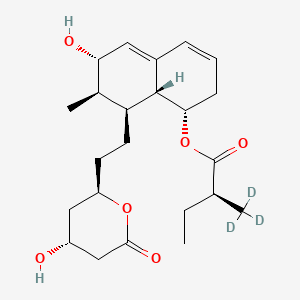
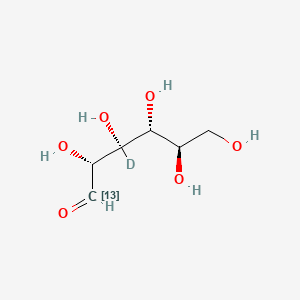
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
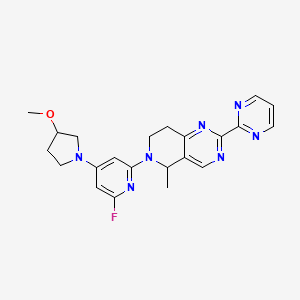
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
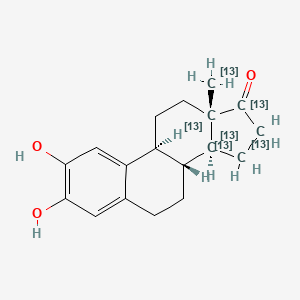
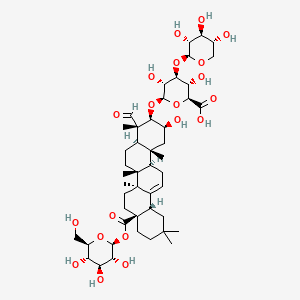
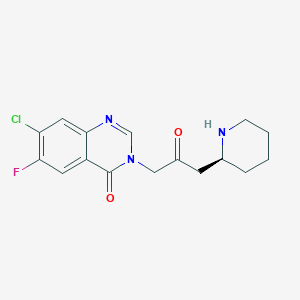
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
